Superior Inhibitory Potency of Trequinsin on PDE III Enzyme Activity Compared to Other PDE3 Inhibitors
In a direct comparative study measuring the inhibition of PDE III photolabelling in human platelet cytosol, Trequinsin was significantly more potent than several other PDE3 inhibitors. Its IC50 for blocking PDE III photolabelling was 13 +/- 2 nM, which is approximately 4-fold more potent than milrinone and 5-fold more potent than cilostamide [1].
| Evidence Dimension | Inhibition of PDE III photolabelling (IC50) |
|---|---|
| Target Compound Data | 13 +/- 2 nM |
| Comparator Or Baseline | Milrinone (56 +/- 12 nM); Cilostamide (70 +/- 9 nM); Lixazinone (22 +/- 4 nM); Siguazodan (117 +/- 29 nM); IBMX (3950 +/- 22 nM) |
| Quantified Difference | Trequinsin is 4.3x more potent than milrinone and 5.4x more potent than cilostamide. |
| Conditions | Human platelet cytosol; PDE III photolabelling assay using 32P-labeled cGMP. |
Why This Matters
This higher potency ensures complete PDE3 inhibition can be achieved at lower compound concentrations, minimizing the risk of off-target effects and compound insolubility in experimental systems.
- [1] Tang KM, Jang EK, Haslam RJ. Photoaffinity labelling of cyclic GMP-inhibited phosphodiesterase (PDE III) in human and rat platelets and rat tissues: effects of phosphodiesterase inhibitors. Eur J Pharmacol. 1994;268(1):105-14. View Source
